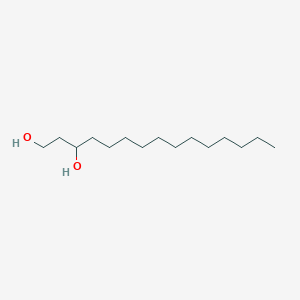![molecular formula C20H15F3N2O2 B8202085 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a synthetic compound with diverse applications in scientific research. Its unique molecular structure makes it a candidate of interest in multiple disciplines, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide typically involves a series of organic reactions starting from readily available precursors. Key steps may include acylation, cyclization, and incorporation of trifluoroacetamide groups under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts must be carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production may involve continuous flow techniques to enhance efficiency and scalability. Advanced methodologies, including automated synthesis and purification systems, ensure consistency and compliance with stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide undergoes a variety of reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.
Reduction: : Reduced by hydrogenation to yield saturated analogs.
Substitution: : Participates in nucleophilic substitution reactions, replacing specific functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Employs hydrogen gas with a palladium on carbon catalyst under elevated pressure.
Substitution: : Involves halide reagents and polar aprotic solvents like dimethyl sulfoxide.
Major Products
These reactions typically yield derivatives with modified electronic or steric properties, enhancing the compound’s applicability in various research contexts.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology
Molecular Biology: : Employed in the study of enzyme interactions and protein folding.
Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Medicine
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals.
Diagnostic Tools: : Utilized in the creation of imaging agents for medical diagnostics.
Industry
Materials Science: : Applied in the design of novel materials with specific electronic or mechanical properties.
Chemical Engineering: : Integrated into processes requiring precise control of reaction kinetics.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions trigger a cascade of biochemical pathways, leading to the desired physiological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Compared to related compounds such as N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide and N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide, N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide exhibits distinct structural features that confer unique reactivity and specificity.
List of Similar Compounds
N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
N-[3-(11,12-Didehydrodibenz[b,f]azocin-4(5H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
This compound stands out due to its particular arrangement of functional groups, which influence its interaction with biological targets and chemical reagents.
Eigenschaften
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-8H,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUCVDRKFDHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8202008.png)
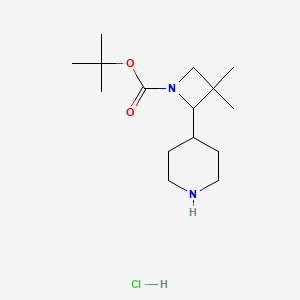

![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8202024.png)
![(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B8202028.png)
![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)
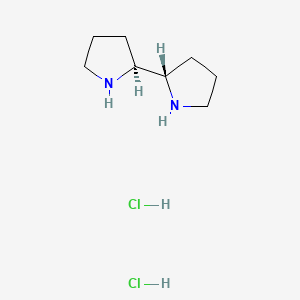
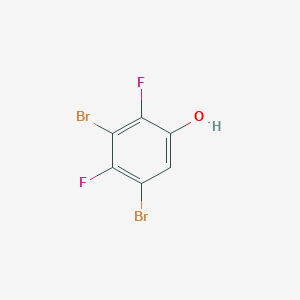

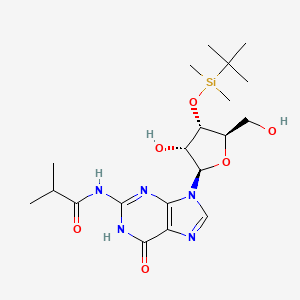

![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)
